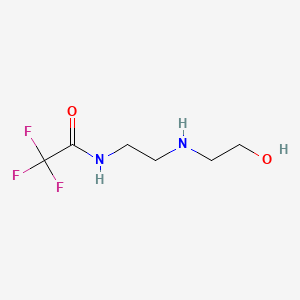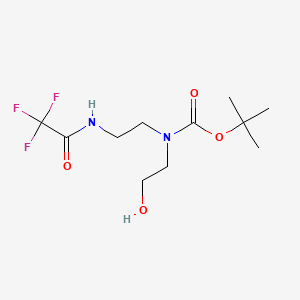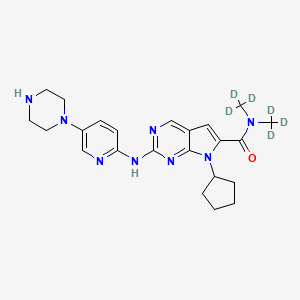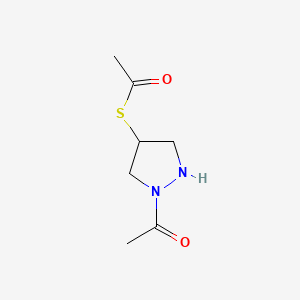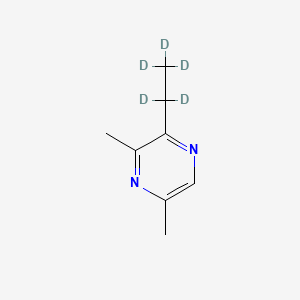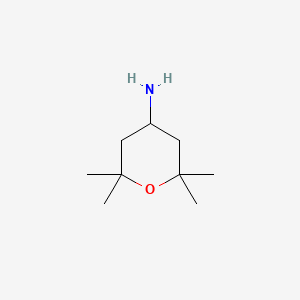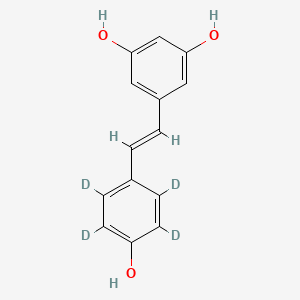
トランス-レスベラトロール-d4
概要
説明
トランス-レスベラトロール-d4: は、ブドウ、ベリー、ピーナッツなどのさまざまな植物に含まれる天然のポリフェノール化合物であるトランス-レスベラトロールの重水素標識アナログです。 この化合物は、その抗酸化作用、抗炎症作用、心臓保護作用、および抗がん作用で知られています 。 This compoundの重水素標識は、特に質量分析や薬物動態を含む研究において、科学研究において特に役立ちます .
科学的研究の応用
Chemistry: trans-Resveratrol-d4 is used as an internal standard in mass spectrometry to quantify trans-Resveratrol levels in various samples. Its deuterium labeling allows for precise tracking and measurement .
Biology: In biological research, trans-Resveratrol-d4 is used to study the metabolic pathways and bioavailability of trans-Resveratrol. It helps in understanding how the compound is absorbed, distributed, metabolized, and excreted in living organisms .
Medicine: trans-Resveratrol-d4 is employed in pharmacokinetic studies to evaluate the efficacy and safety of trans-Resveratrol-based therapies. It aids in determining the optimal dosage and delivery methods for therapeutic applications .
Industry: In the food and beverage industry, trans-Resveratrol-d4 is used to fortify products with trans-Resveratrol, enhancing their health benefits. It is also used in the development of dietary supplements and nutraceuticals .
作用機序
トランス-レスベラトロール-d4は、いくつかの分子標的と経路を通じてその効果を発揮します。
抗酸化作用: フリーラジカルをスカベンジし、酸化ストレスを軽減します。
抗炎症効果: プロ炎症性酵素とサイトカインを阻害します。
心臓保護作用: 一酸化窒素の生成を強化し、内皮機能を改善します。
類似化合物の比較
類似化合物:
トランス-レスベラトロール: 同じような生物活性を持つ非重水素化形態。
pterostilbene: バイオアベイラビリティが向上したジメチル化アナログ。
ケルセチン: 抗酸化作用が強いフラボノイド.
独自性: this compoundは、重水素標識により、研究への応用において独自の利点があります。 重水素原子は、代謝研究においてより安定し、正確な追跡を可能にするため、非重水素化の対応物と区別されます .
将来の方向性
Resveratrol has potential therapeutic efficacy in various diseases due to its wide range of biological activities . Its low content in plants and poor oral bioavailability are challenges for its therapeutic use . Biotechnological advances in resveratrol biosynthesis are being explored to overcome these challenges .
生化学分析
Biochemical Properties
trans-Resveratrol-d4 has been shown to have anti-inflammatory, antioxidant, and anticancer activities . It interacts with a variety of enzymes and proteins, including cyclooxygenase (COX-1), where it inhibits the cyclooxygenase and hydroperoxidase activities .
Cellular Effects
trans-Resveratrol-d4 has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits free radical formation in HL-60 human promyelocytic leukemia cells .
Molecular Mechanism
At the molecular level, trans-Resveratrol-d4 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates sirtuin 1 (SIRT1) by 8-fold in vitro .
Metabolic Pathways
trans-Resveratrol-d4 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
準備方法
合成経路と反応条件: トランス-レスベラトロール-d4の合成は、通常、トランス-レスベラトロール分子に重水素原子を組み込むことを伴います。一般的な方法の1つは、パラジウム触媒の存在下で、重水素ガス(D2)を使用してトランス-レスベラトロールを触媒的加水素化することです。 このプロセスは、水素原子を重水素に選択的に置換します .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高純度と収率を確保するために、反応条件を厳密に制御することを伴います。 重水素ガスとパラジウム触媒の使用は、this compoundを効率的に生成するために工業用途向けに最適化されています .
化学反応の分析
反応の種類: トランス-レスベラトロール-d4は、以下を含むさまざまな化学反応を起こします。
酸化: キノンなどの酸化誘導体に酸化することができます。
還元: 還元反応により、ジヒドロ型に戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
主な製品:
酸化: キノンなどの酸化誘導体。
還元: ジヒドロ-レスベラトロール。
置換: ハロゲン化またはアミノ化誘導体.
科学研究への応用
化学: this compoundは、さまざまなサンプル中のトランス-レスベラトロールレベルを定量化する質量分析の内部標準として使用されます。 その重水素標識により、正確な追跡と測定が可能になります .
生物学: 生物学的研究では、this compoundは、トランス-レスベラトロールの代謝経路とバイオアベイラビリティを研究するために使用されます。 これは、化合物が生体内でどのように吸収、分布、代謝、排出されるかを理解するのに役立ちます .
医学: this compoundは、トランス-レスベラトロールベースの治療の有効性と安全性を評価する薬物動態研究で使用されています。 これは、治療用途の最適な投与量と投与方法を決定するのに役立ちます .
産業: 食品および飲料業界では、this compoundは、製品にトランス-レスベラトロールを強化し、健康上の利点を高めるために使用されています。 また、食事補助食品やニュートラシューティカルの開発にも使用されています .
類似化合物との比較
trans-Resveratrol: The non-deuterated form with similar biological activities.
pterostilbene: A dimethylated analog with enhanced bioavailability.
Uniqueness: trans-Resveratrol-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts .
特性
IUPAC Name |
5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-RRQWMZAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Q1: What is trans-Resveratrol-d4 and what is its purpose?
A1: trans-Resveratrol-d4 is a deuterium-labeled analog of trans-resveratrol, a naturally occurring compound found in grapes and red wine. It is specifically designed as a molecular tracer []. This means that its chemical behavior closely mimics that of natural trans-resveratrol, but its unique isotopic composition allows scientists to track its movement and metabolic transformations within biological systems using techniques like mass spectrometry. This makes it a valuable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of trans-resveratrol in organisms.
Q2: What is the molecular formula, weight, and key spectroscopic characteristics of trans-Resveratrol-d4?
A2: The synthesized trans-Resveratrol-d4, chemically named (E)-3',4,5'-trihydroxy-2,3,5,6-tetradeuterostilbene, has a molecular formula of C14H8D4O3 []. While the exact molecular weight isn't specified, the presence of four deuterium atoms (D) instead of four hydrogen atoms (H) will slightly increase the molecular weight compared to unlabeled trans-resveratrol.
- Mass Spectrometry (MS): Confirmed the isotopic distribution of the synthesized compound, showing 96% deuteration (d4) and 4% containing three deuterium atoms (d3) [].
- Infrared Spectroscopy (IR): Provided information about the functional groups present in the molecule [].
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H NMR and 13C NMR were used to confirm the structure and purity of the synthesized compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
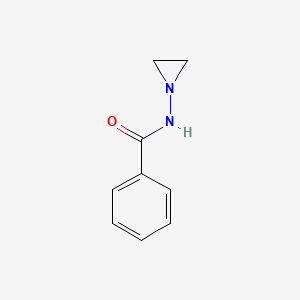
![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)
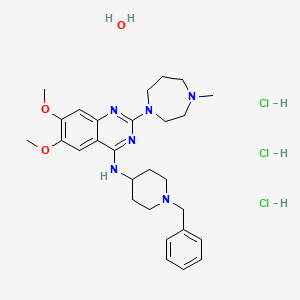

![2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B592692.png)
